Bis(4-bromo-3-nitrophenyl)(methyl)arsane
Description
Bis(4-bromo-3-nitrophenyl)(methyl)arsane is an organoarsenic compound characterized by a central arsenic atom bonded to two 4-bromo-3-nitrophenyl groups and one methyl group. Its molecular formula is C₁₃H₁₀AsBr₂N₂O₄, with a molecular weight of 515.95 g/mol.
Properties
CAS No. |
5449-91-2 |
|---|---|
Molecular Formula |
C13H9AsBr2N2O4 |
Molecular Weight |
491.95 g/mol |
IUPAC Name |
bis(4-bromo-3-nitrophenyl)-methylarsane |
InChI |
InChI=1S/C13H9AsBr2N2O4/c1-14(8-2-4-10(15)12(6-8)17(19)20)9-3-5-11(16)13(7-9)18(21)22/h2-7H,1H3 |
InChI Key |
SWGYPHHJJJFLNL-UHFFFAOYSA-N |
Canonical SMILES |
C[As](C1=CC(=C(C=C1)Br)[N+](=O)[O-])C2=CC(=C(C=C2)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(4-bromo-3-nitrophenyl)(methyl)arsane typically involves the reaction of 4-bromo-3-nitroaniline with methylarsenic dichloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Bis(4-bromo-3-nitrophenyl)(methyl)arsane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: Arsenic oxides and corresponding nitro derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Compounds with substituted functional groups replacing the bromine atoms.
Scientific Research Applications
Bis(4-bromo-3-nitrophenyl)(methyl)arsane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of bis(4-bromo-3-nitrophenyl)(methyl)arsane involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The compound’s key structural features include:
- Arsenic center : Compared to carbon or lead in analogous structures, arsenic introduces distinct toxicological and coordination properties.
- 4-Bromo-3-nitrophenyl groups : These substituents are critical for electronic and steric effects.
Table 1: Structural Comparison with Similar Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Central Atom |
|---|---|---|---|---|
| Bis(4-bromo-3-nitrophenyl)(methyl)arsane | C₁₃H₁₀AsBr₂N₂O₄ | 515.95 | 4-Br, 3-NO₂, CH₃ | As |
| 1,3-Bis(4-bromophenyl)-2-propanone | C₁₅H₁₂Br₂O | 368.07 | 4-Br (no nitro group) | C (ketone) |
| Ethyl 2-(4-bromo-3-nitrophenyl)acetate | C₁₀H₁₀BrNO₄ | 288.09 | 4-Br, 3-NO₂ (ester functional) | C (ester) |
| [Diphenylarsinothioylsulfanyl(diphenyl)plumbyl] sulfanyl-diphenyl-sulfanylidene-λ⁵-arsane | C₃₆H₃₀As₂PbS₄ | ~1,100 | Multiple phenyl and sulfur groups | As, Pb |
Key Observations :
- Electron-withdrawing groups: The nitro group in this compound enhances electrophilic reactivity compared to non-nitrated analogs like 1,3-Bis(4-bromophenyl)-2-propanone .
- Central atom : Arsenic’s lower electronegativity compared to carbon or lead increases susceptibility to nucleophilic attack, while lead-containing analogs (e.g., ) exhibit higher molecular weights and environmental persistence .
Spectroscopic and Physical Properties
Table 2: Comparative Spectral and Physical Data
| Property | This compound | Ethyl 2-(4-bromo-3-nitrophenyl)acetate | 1,3-Bis(4-bromophenyl)-2-propanone |
|---|---|---|---|
| UV-Vis Absorption | ~300 nm (nitro group π→π*) | ~280 nm (ester conjugation) | ~260 nm (aryl Br) |
| ¹H-NMR (ppm) | δ 2.5 (CH₃-As), δ 7.5–8.5 (aryl H) | δ 1.3 (CH₃), δ 4.2 (CH₂COO) | δ 3.9 (CH₂), δ 7.4 (aryl H) |
| Melting Point | Estimated >150°C (high polarity) | 85–90°C | 120–125°C |
| Solubility | Low in water; soluble in DMSO | Soluble in chloroform, acetone | Soluble in THF, dichloromethane |
Notes:
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